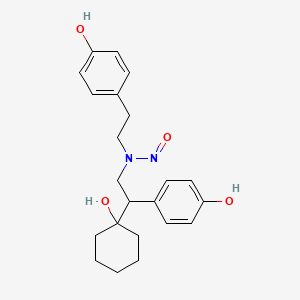
O-Desvenlafaxine Impurity H
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desvenlafaxine Impurity H is a chemical compound related to desvenlafaxine, an active metabolite of venlafaxine. Desvenlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder. Impurities like this compound are often studied to understand their formation, stability, and potential effects on the efficacy and safety of the pharmaceutical product .
準備方法
The synthesis of O-Desvenlafaxine Impurity H involves multiple steps, starting from p-hydroxybenzene acetonitrile. The process includes:
Benzyl Protection: The phenolic hydroxyl group is protected using benzyl bromide and potassium carbonate.
Cyclohexanone Condensation: The protected intermediate undergoes nucleophilic addition with cyclohexanone in the presence of sodium hydroxide and a homogeneous catalyst.
Deprotection: The benzyl group is removed using palladium-carbon under high pressure.
Cyano Reduction: The cyano group is reduced to an amine group using hydrochloric acid.
Dimethylation: The intermediate is dimethylated using formaldehyde and formic acid.
Succinic Acid Salt Formation: The final product is crystallized from a mixture of acetone and water.
化学反応の分析
O-Desvenlafaxine Impurity H undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: The cyano group is reduced to an amine group during synthesis.
Substitution: The phenolic hydroxyl group can be protected and deprotected using benzyl bromide and palladium-carbon, respectively.
Dimethylation: The intermediate undergoes dimethylation to form the final product.
Common reagents used in these reactions include benzyl bromide, potassium carbonate, sodium hydroxide, palladium-carbon, hydrochloric acid, formaldehyde, and formic acid. The major products formed from these reactions are intermediates leading to the final this compound .
科学的研究の応用
Applications in Pharmaceutical Formulations
1. Active Pharmaceutical Ingredient:
O-Desvenlafaxine Impurity H is primarily recognized as an impurity in the formulation of O-desmethylvenlafaxine. Its presence can influence the pharmacodynamics and pharmacokinetics of the active ingredient, necessitating rigorous evaluation during drug development and quality control processes. The impurity may arise during the synthesis of O-desmethylvenlafaxine, impacting the overall therapeutic profile of medications designed to treat major depressive disorder and anxiety disorders.
2. Stability Studies:
Research has indicated that this compound can affect the stability of pharmaceutical formulations. For instance, stability-indicating methods such as high-performance liquid chromatography (HPLC) have been employed to assess degradation products, including this impurity, under various stress conditions (e.g., thermal, oxidative, and hydrolytic environments). Understanding these stability profiles is essential for developing robust formulations that maintain efficacy throughout their shelf life .
3. Reference Standards:
The impurity serves as a reference marker in analytical chemistry for assessing the purity of O-desmethylvenlafaxine. By comparing retention times in HPLC analyses against known standards, researchers can determine the concentration of impurities like this compound within pharmaceutical preparations .
Research Studies
1. Mechanistic Studies:
Studies investigating the interaction of O-desmethylvenlafaxine with various biological systems often consider the role of impurities. The presence of this compound may alter the drug's mechanism of action by affecting receptor binding or metabolic pathways, which could lead to variations in therapeutic outcomes or side effects.
2. Toxicological Assessments:
Toxicological studies are critical for understanding the safety profile of drugs containing impurities. Research has explored the potential toxic effects associated with this compound, emphasizing the need for comprehensive toxicity evaluations to ensure patient safety .
3. Formulation Development:
In cosmetic and dermatological applications, impurities like this compound can influence product formulation and stability. Recent studies have highlighted the importance of evaluating such impurities when developing topical formulations to ensure they meet safety and efficacy standards .
Case Study 1: Stability-Indicating Method Development
A study published in Chromatography Science developed a stability-indicating method using HPLC to assess degradation products of O-desmethylvenlafaxine under various stress conditions. The study successfully identified this compound among other degradation products, highlighting its significance in stability assessments .
Case Study 2: Toxicological Evaluation
Research conducted on the toxicological effects of O-desmethylvenlafaxine impurities demonstrated that certain impurities could lead to increased cytotoxicity in vitro. This study underscored the necessity for thorough toxicological evaluations when formulating medications containing these impurities, particularly in vulnerable populations .
作用機序
The exact mechanism of action of O-Desvenlafaxine Impurity H is not well-documented. as an impurity of desvenlafaxine, it may interact with similar molecular targets. Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the central nervous system. This action is believed to contribute to its antidepressant effects .
類似化合物との比較
O-Desvenlafaxine Impurity H can be compared with other desvenlafaxine-related impurities, such as:
- Desvenlafaxine Benzyl Ether
- Desvenlafaxine N,N-Didesmethyl Impurity
- Desvenlafaxine N-Oxide
- Desvenlafaxine Phenol Impurity
- Desvenlafaxine Succinate
- Desvenlafaxine Succinate Monohydrate
Each of these impurities has unique properties and potential effects on the pharmaceutical product. This compound is unique in its specific synthetic route and the conditions required for its formation.
特性
分子式 |
C22H28N2O4 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
N-[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]-N-[2-(4-hydroxyphenyl)ethyl]nitrous amide |
InChI |
InChI=1S/C22H28N2O4/c25-19-8-4-17(5-9-19)12-15-24(23-28)16-21(18-6-10-20(26)11-7-18)22(27)13-2-1-3-14-22/h4-11,21,25-27H,1-3,12-16H2 |
InChIキー |
JRZSKPZCHOQVBQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C(CN(CCC2=CC=C(C=C2)O)N=O)C3=CC=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















